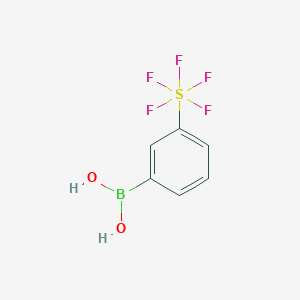

3-(Pentafluorosulfanyl)phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Diagnostic and Therapeutic Applications

Phenylboronic acids (PBAs) have unique chemistry that is useful for analytical and therapeutic applications. They have been highlighted for their interaction with sialic acid as a new class of molecular targets and other PBA-based strategies for drug delivery .

Sensing Applications

Boronic acids are utilized in various sensing applications due to their interactions with diols and strong Lewis bases like fluoride or cyanide anions. These interactions allow for both homogeneous assays and heterogeneous detection .

Material Science

PBAs have been used to synthesize highly selective materials with a high binding affinity to specific molecules, such as adenosine and catechol, which could be applied in material science for selective binding and detection .

Analytical Chemistry

In analytical chemistry, PBAs can be functionalized to create materials that selectively bind ions, leading to changes in charge distribution that can be measured or utilized in chemical analysis .

Surface Chemistry

Compounds with pentafluoro-λ6-sulfanyl groups have been used to form self-assembled monolayers (SAMs) on substrates like gold, which is significant in surface chemistry for creating tailored surface properties .

Mechanism of Action

Target of Action

3-(Pentafluorosulfanyl)phenylboronic acid, also known as [3-(pentafluoro-lambda6-sulfanyl)phenyl]boronic acid, is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organic groups involved in the SM coupling reaction .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the biochemical pathways involved in the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in these pathways is crucial for the successful formation of carbon–carbon bonds .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The action of 3-(Pentafluorosulfanyl)phenylboronic acid is influenced by the reaction conditions of the SM coupling . The compound is relatively stable, readily prepared, and generally environmentally benign . .

Safety and Hazards

Phenylboronic acid is harmful if swallowed . It is advised not to eat, drink, or smoke when using this product . In case of skin contact, it is recommended to wash off immediately with plenty of water for at least 15 minutes . If swallowed, it is advised to call a POISON CENTER or doctor/physician .

Future Directions

Phenylboronic acid derivatives are being explored for more versatile diagnostic and therapeutic targets . The topics reviewed include PBA-mediated targeting to sialic acid (SA) as a methodology relevant to tumor diagnosis and treatment . Other drug delivery systems, including those for siRNA and insulin, in which PBA has a unique role in physicochemical signal transduction, are also being summarized .

properties

IUPAC Name |

[3-(pentafluoro-λ6-sulfanyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BF5O2S/c8-15(9,10,11,12)6-3-1-2-5(4-6)7(13)14/h1-4,13-14H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWXZNLETFLFCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)S(F)(F)(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BF5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pentafluorosulfanyl)phenylboronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2999896.png)

![N-(5-chloro-2-methoxyphenyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2999897.png)

![1-Cyclopropyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B2999900.png)

![4-[5-(2,5-dichloro-3-thienyl)-1H-pyrazol-1-yl]phenyl methyl ether](/img/structure/B2999918.png)